molecular formula C8H15NO B13284082 3-[(3-Methylbut-2-en-1-yl)oxy]azetidine

3-[(3-Methylbut-2-en-1-yl)oxy]azetidine

Cat. No.: B13284082
M. Wt: 141.21 g/mol
InChI Key: XWLKBJFYMNFZPG-UHFFFAOYSA-N
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Description

Fundamental Significance of the Azetidine (B1206935) Ring System in Contemporary Organic Synthesis and Molecular Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in modern chemistry. nih.govmagtech.com.cn Its significance stems from a combination of molecular rigidity and inherent ring strain, which imparts unique chemical and biological properties. jmchemsci.com Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the constrained conformation of the azetidine ring can lead to higher binding affinity and selectivity when incorporated into drug candidates. jmchemsci.com

This four-membered ring system is found in a variety of natural products and synthetic compounds with diverse physiological activities. magtech.com.cn The ring strain energy, approximately 25.2 kcal/mol, makes azetidines more stable than highly reactive aziridines, yet reactive enough to participate in unique, strain-driven chemical transformations. jmchemsci.com This balance of stability and reactivity allows for its use as a versatile building block in the synthesis of complex molecules. magtech.com.cn The development of synthetic methodologies to create substituted azetidines is a critical area of research, as the position and nature of the substituents can dramatically influence the molecule's properties. organic-chemistry.orgnih.gov

The Pervasive Role of Prenyl Ether Motifs in Natural Product Chemistry and Synthetic Strategies

The prenyl group (3-methylbut-2-en-1-yl) is a five-carbon isoprenoid unit that is a fundamental building block in nature. When attached to a molecule via an ether linkage, it forms a prenyl ether motif. This structural unit is widespread in natural products, particularly in secondary metabolites from plants and fungi. The inclusion of a prenyl group can significantly modify the biological activity of a parent molecule, often by enhancing its lipophilicity and ability to interact with biological membranes.

The synthesis of molecules containing prenyl ether groups is a key aspect of natural product synthesis. Strategies to form this ether linkage are well-established in organic chemistry, with classic methods such as the Williamson ether synthesis and the Mitsunobu reaction being commonly employed. nih.govmasterorganicchemistry.com The Williamson ether synthesis typically involves the reaction of an alkoxide with an alkyl halide (such as prenyl bromide) in an SN2 reaction. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com The Mitsunobu reaction, on the other hand, allows for the conversion of an alcohol to an ether under milder, redox-neutral conditions, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). nih.govwikipedia.orgorganic-chemistry.org

Research Rationale: Addressing Synthetic and Mechanistic Aspects of 3-Substituted Azetidine Ethers

The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]azetidine, a 3-substituted azetidine ether, presents an interesting challenge in synthetic organic chemistry. The research rationale for targeting such a molecule lies in the desire to combine the unique conformational constraints of the azetidine scaffold with the bioactive potential of the prenyl group. The ether linkage at the 3-position of the azetidine ring introduces a specific vector for the prenyl group, which can be explored in structure-activity relationship studies for drug discovery.

The primary synthetic challenge is the efficient and selective formation of the ether bond at the 3-position of the azetidine ring. The starting material for such a synthesis would likely be a protected form of azetidin-3-ol (B1332694). Several established synthetic methods could be investigated for this transformation, each with its own mechanistic pathway and potential advantages or disadvantages.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic MethodReactantsGeneral ConditionsPotential AdvantagesPotential Challenges
Williamson Ether SynthesisN-protected azetidin-3-olate and Prenyl BromideStrong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF)Uses common and relatively inexpensive reagents. masterorganicchemistry.comRequires strongly basic conditions which may not be compatible with all protecting groups. Elimination of prenyl bromide can be a side reaction.
Mitsunobu ReactionN-protected azetidin-3-ol and Prenyl AlcoholTriphenylphosphine (PPh3) and an azodicarboxylate (e.g., DEAD, DIAD) in an aprotic solvent (e.g., THF) wikipedia.orgorganic-chemistry.orgProceeds under mild, neutral conditions. nih.gov Typically results in inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgStoichiometric amounts of phosphine (B1218219) oxide and reduced azodicarboxylate byproducts are generated, which can complicate purification. tcichemicals.com
Acid-Catalyzed EtherificationN-protected azetidin-3-ol and Prenyl AlcoholBrønsted or Lewis acid catalyst with removal of waterPotentially simple and atom-economical.The acidic conditions may lead to ring-opening or rearrangement of the strained azetidine ring. The prenyl group is also sensitive to strong acids.

The investigation into these synthetic pathways would provide valuable insights into the reactivity of the 3-hydroxyazetidine system. Mechanistic studies could probe the influence of the azetidine ring's strain and the electronic nature of the N-protecting group on the efficiency of the etherification reaction. Ultimately, the successful synthesis of this compound would yield a novel chemical entity for biological screening and further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(3-methylbut-2-enoxy)azetidine

InChI

InChI=1S/C8H15NO/c1-7(2)3-4-10-8-5-9-6-8/h3,8-9H,4-6H2,1-2H3

InChI Key

XWLKBJFYMNFZPG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1CNC1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Methylbut 2 En 1 Yl Oxy Azetidine and Its Structural Analogues

Established and Emerging Approaches for Azetidine (B1206935) Ring Construction

The inherent ring strain of the azetidine core presents both a synthetic challenge and a source of unique reactivity. Over the years, a variety of synthetic methods have been developed to address the efficient construction of this strained heterocyclic system.

Intramolecular Cyclization Reactions for Azetidine Core Assembly

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, typically involving the formation of a C-N bond from a suitably functionalized acyclic precursor. A common strategy involves the cyclization of γ-amino alcohols or their derivatives. For instance, the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to 3-hydroxyazetidines, which are key precursors for the target molecule. nih.govfrontiersin.org This method offers high yields and tolerates a range of functional groups. nih.govfrontiersin.org

Another prominent approach is the intramolecular SN2 reaction of γ-amino halides or sulfonates. These reactions are often promoted by a base and proceed via the nucleophilic attack of the amine onto the carbon bearing the leaving group. The choice of protecting group on the nitrogen atom is crucial for the success of these cyclizations, with sulfonyl groups being commonly employed.

Precursor TypeCatalyst/ReagentProductYield (%)Reference
cis-3,4-Epoxy amineLa(OTf)₃3-Hydroxyazetidine derivative81 nih.gov
γ-Amino halideBase (e.g., K₂CO₃)N-Protected azetidineVariesGeneral Method
γ-Amino mesylateBase (e.g., NaH)N-Protected azetidineVariesGeneral Method

Photochemical and Thermal Cycloaddition Strategies Towards Azetidines

[2+2] Cycloaddition reactions offer a powerful and atom-economical route to the azetidine ring. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for constructing functionalized azetidines. durham.ac.uk Recent advances have enabled these reactions to be carried out using visible light, making the process milder and more accessible. worktribe.com For instance, a photo-flow Norrish–Yang cyclization of 2-amino ketones has been developed to produce 3-hydroxyazetidines in good yields. worktribe.comresearchgate.net

Thermal [2+2] cycloadditions, while less common for azetidine synthesis, can also be employed under specific circumstances, often requiring highly reactive or strained reactants.

Reaction TypeReactantsConditionsProductYield (%)Reference
Aza Paternò–BüchiImine, AlkeneUV or Visible LightFunctionalized AzetidineVaries durham.ac.uk
Norrish-Yang Cyclization2-Amino ketoneUV light (Flow)3-HydroxyazetidineGood worktribe.comresearchgate.net

Strain-Release Strategies and Ring Contraction Methods for Azetidine Formation

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for the synthesis of 3-substituted azetidines through strain-release driven reactions. unife.itnih.govchemrxiv.orgchemrxiv.org Nucleophilic addition to ABBs, often activated by a Lewis acid or by N-functionalization, leads to the regioselective opening of the bicyclic system to afford 3-functionalized azetidines. unife.itnih.govchemrxiv.orgchemrxiv.org This strategy has been employed in multicomponent reactions to generate a diverse library of substituted azetidines. nih.gov

Ring contraction of larger heterocyclic systems, such as pyrrolidines, also provides a pathway to azetidines. For example, the photochemical Wolff rearrangement of diazoketones derived from proline can lead to the formation of the azetidine ring, although this is often a minor pathway. More synthetically useful are rearrangements of specifically substituted pyrrolidines.

Starting MaterialReagent/ConditionProductYield (%)Reference
Azabicyclo[1.1.0]butaneOrganometallic reagent3-Substituted AzetidineVaries unife.itchemrxiv.org
α-Diazoketone (from Proline)Rh₂(OAc)₄Azetidine-2-carboxylateLow frontiersin.org

Modern Electrophilic Azetidinylation and Direct Functionalization Methods

Electrophilic azetidinylation has emerged as a powerful tool for the direct introduction of the azetidine moiety onto a variety of nucleophiles. rsc.orgchemrxiv.org This approach typically involves the use of highly reactive azetidinyl electrophiles, such as those derived from 3-hydroxyazetidine. For instance, azetidinyl trichloroacetimidates have been shown to react with a wide range of nucleophiles to afford 3-substituted azetidines. rsc.orgchemrxiv.org

Direct C-H functionalization of the azetidine ring is another modern and efficient strategy for the synthesis of substituted azetidines. beilstein-journals.orgnih.gov This method avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the azetidine core. Palladium-catalyzed C-H arylation of N-protected azetidines has been demonstrated, providing access to α-aryl azetidines with high enantioselectivity. nih.gov While direct C-H activation at the 3-position is less common, it represents a promising area for future development. Lithiation of N-Boc-azetidine followed by trapping with an electrophile is a well-established method for functionalization at the 2-position. acs.org

MethodReactantsCatalyst/ReagentProductReference
Electrophilic Azetidinylation3-Azetidinyl trichloroacetimidate, NucleophileLewis Acid3-Substituted Azetidine rsc.orgchemrxiv.org
C-H ArylationN-Thioamidoazetidine, Aryl halidePd(OAc)₂2-Aryl-azetidine nih.gov
α-LithiationN-Boc-azetidine, s-BuLi, Electrophile(-)-Sparteine2-Substituted Azetidine acs.org

Aza-Michael Addition and Phosphoramidate-Mediated Routes to Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for C-N bond formation and can be applied to the synthesis of 3-substituted azetidines. mdpi.combohrium.comresearchgate.net For example, the reaction of amines with methyl 2-(azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one, yields functionalized 3-substituted azetidines. mdpi.combohrium.comresearchgate.net This method is particularly useful for introducing nitrogen-based substituents at the 3-position. mdpi.combohrium.comresearchgate.net

Phosphoramidate-mediated cyclizations have also been reported for the synthesis of the azetidine ring, although this method is less common than those previously described.

ReactionReactantsConditionsProductYield (%)Reference
Aza-Michael AdditionMethyl 2-(azetidin-3-ylidene)acetate, AmineDBU, MeCN3-(Aminoacetoxymethyl)azetidine62-83 mdpi.com

Stereoselective Synthetic Pathways to Chiral 3-Substituted Azetidines

The development of stereoselective methods for the synthesis of chiral 3-substituted azetidines is of paramount importance, as the stereochemistry of the substituent can have a profound impact on the biological activity of the molecule. A key precursor for the synthesis of chiral 3-[(3-methylbut-2-en-1-yl)oxy]azetidine is enantiomerically pure 3-hydroxyazetidine.

One of the most effective strategies for obtaining chiral 3-hydroxyazetidine is through the use of chiral pool starting materials. For example, the synthesis of chiral azetidin-3-ones can be achieved from chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry. nih.gov Subsequent reduction of the ketone provides access to the chiral alcohol.

The Williamson ether synthesis and the Mitsunobu reaction are two classical and powerful methods for the O-alkylation of alcohols, and they can be applied to the stereospecific synthesis of chiral 3-oxy-substituted azetidines from chiral 3-hydroxyazetidine. wikipedia.orgjk-sci.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comjkchemical.comresearchgate.net The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction, proceeding with inversion of configuration if the chiral center is the alcohol carbon, though in the case of 3-hydroxyazetidine, the chirality is preserved as the reaction occurs at the oxygen. jk-sci.comwikipedia.orgmasterorganicchemistry.comyoutube.com The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of configuration at the alcohol carbon, using a phosphine (B1218219) and an azodicarboxylate. wikipedia.orgorganic-chemistry.orgjkchemical.comresearchgate.netnih.gov

A plausible stereoselective synthesis of (S)-3-[(3-methylbut-2-en-1-yl)oxy]azetidine would involve the following steps:

Synthesis of enantiomerically enriched (R)-N-Boc-azetidin-3-one from a chiral precursor.

Stereoselective reduction of the ketone to afford (R)-N-Boc-3-hydroxyazetidine.

O-alkylation of (R)-N-Boc-3-hydroxyazetidine with prenyl bromide under Williamson ether synthesis conditions (e.g., using NaH as a base in THF). scintica.com

Deprotection of the Boc group to yield the final product.

ReactionSubstrateReagentsProductStereochemistryReference
Asymmetric Ketone ReductionN-Boc-azetidin-3-oneChiral reducing agent(R)- or (S)-N-Boc-3-hydroxyazetidineControlledGeneral Method
Williamson Ether Synthesis(R)-N-Boc-3-hydroxyazetidineNaH, Prenyl bromide(R)-N-Boc-3-[(3-methylbut-2-en-1-yl)oxy]azetidineRetention scintica.com
Mitsunobu Reaction(S)-N-Boc-3-hydroxyazetidinePPh₃, DIAD, Prenyl alcohol(R)-N-Boc-3-[(3-methylbut-2-en-1-yl)oxy]azetidineInversion wikipedia.orgorganic-chemistry.orgjkchemical.comresearchgate.net

Asymmetric Catalysis in Azetidine Ring Formation

The catalytic asymmetric synthesis of azetidines has emerged as a powerful tool for accessing enantioenriched four-membered nitrogen heterocycles. birmingham.ac.ukresearchgate.net Chiral, azetidine-derived ligands and organocatalysts have been instrumental in promoting asymmetry in various reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net The development of novel catalytic systems continues to enhance the efficiency and selectivity of azetidine ring formation.

One notable approach involves the use of chiral transition metal complexes. For instance, copper-catalyzed reactions have been successfully employed for the enantioselective synthesis of functionalized azetidines. A copper/bisphosphine catalyst system has been shown to effectively mediate the asymmetric boryl allylation of azetines, leading to the formation of chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov This method allows for the concomitant construction of two new stereogenic centers. nih.gov

Organocatalysis also presents a valuable strategy for asymmetric azetidine synthesis. Chiral secondary amines, for example, have been utilized as catalysts in direct asymmetric catalytic aldol (B89426) reactions to produce functionalized azetidines. researchgate.net Furthermore, azetidine-derived dinuclear zinc catalysts have demonstrated efficacy in the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds. researchgate.net

The table below summarizes representative asymmetric catalytic methods for azetidine ring formation.

Catalyst TypeReactionKey Features
Chiral Azetidine-Derived LigandsFriedel-Crafts Alkylations, Henry Reactions, Michael AdditionsEngenders asymmetry in carbon-carbon bond formation. birmingham.ac.ukresearchgate.net
Copper/Bisphosphine ComplexesAsymmetric Boryl Allylation of AzetinesConstructs two stereogenic centers simultaneously. nih.gov
Chiral Secondary Amines (Organocatalyst)Asymmetric Aldol ReactionsMetal-free approach to functionalized azetidines. researchgate.net
Azetidine-Derived Dinuclear Zinc CatalystAsymmetric Phospha-Michael AdditionEffective for phosphorus-containing azetidine analogues. researchgate.net

Chiral Auxiliary and Auxiliary-Controlled Approaches

Chiral auxiliaries offer a reliable method for the stereocontrolled synthesis of azetidines by temporarily introducing a chiral moiety to an achiral substrate, directing the stereochemical outcome of subsequent reactions. numberanalytics.com This auxiliary is then cleaved to afford the desired enantiomerically enriched product.

A well-established chiral auxiliary is (S)-1-phenylethylamine, which has been utilized as both a chiral director and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org The stereochemical outcome is controlled by the known absolute configuration of the (S)-1-phenylethylamine moiety. rsc.orgsemanticscholar.org

More recently, chiral tert-butanesulfinamides, developed by Ellman, have gained prominence as versatile chiral auxiliaries. acs.org These auxiliaries are advantageous due to their low cost, availability of both enantiomers, and the straightforward cleavage of the sulfinamide group after cyclization. acs.org This approach has been successfully applied to the synthesis of a broad range of C2-substituted azetidines, including those with aryl, vinyl, and alkyl substituents, with high diastereoselectivity. acs.org The key step involves the condensation of the chiral tert-butanesulfinamide with a 1,3-bielectrophile, followed by organometallic addition and intramolecular cyclization. acs.org

The following table provides examples of chiral auxiliaries used in azetidine synthesis.

Chiral AuxiliaryApplicationAdvantages
(S)-1-PhenylethylamineSynthesis of azetidine-2,4-dicarboxylic acidsActs as both a chiral director and nitrogen source. rsc.orgsemanticscholar.org
tert-Butanesulfinamide (Ellman's Auxiliary)Synthesis of C2-substituted azetidinesInexpensive, available in both enantiomers, provides strong chiral induction, and is easily cleaved. acs.org

Enantio- and Diastereoselective Functionalization of Azetidine Precursors

The stereoselective functionalization of pre-existing azetidine rings or their immediate precursors provides an alternative and powerful strategy for accessing complex, highly substituted azetidines. uni-muenchen.de This approach allows for the introduction of additional stereocenters onto the azetidine scaffold with a high degree of control.

One such strategy involves the metal-catalyzed asymmetric reduction of unsaturated azetidine precursors. For example, 2-azetinylcarboxylic acids can be subjected to asymmetric hydrogenation using chiral ruthenium complexes to furnish enantioenriched functionalized azetidine carboxylic acid compounds. acs.org This method has been successfully applied to the synthesis of a library of 2-azetidinylcarboxylic acids. acs.org

Diastereoselective functionalization can be achieved through various methods, including α-lithiation followed by electrophile trapping. uni-muenchen.de The stereochemical outcome of these reactions is often dictated by the existing stereochemistry of the azetidine precursor and the nature of the protecting groups and reagents used. Furthermore, the functionalization of azetidines can be directed by specific groups present on the ring. For instance, directing groups at the C2 position of stereodefined azetidine derivatives can promote cis-selective functionalization at the C3 position through C-H activation strategies. acs.org

The table below highlights different approaches for the stereoselective functionalization of azetidine precursors.

Functionalization StrategyKey ReactionStereochemical Control
Asymmetric ReductionRu-catalyzed enantioselective reduction of azetinylcarboxylic acidsThe chiral catalyst dictates the stereochemistry of the newly formed stereocenter. acs.org
Directed FunctionalizationC-H activation at C3 directed by a C2 groupThe directing group ensures cis-selectivity. acs.org
Diastereoselective Alkylationα-lithiation followed by electrophile trappingThe existing stereocenters on the azetidine ring control the approach of the electrophile. uni-muenchen.de

Strategies for Incorporating the (3-Methylbut-2-en-1-yl)oxy Moiety

The introduction of the (3-methylbut-2-en-1-yl)oxy, or prenyl ether, group onto the azetidine scaffold requires specialized synthetic techniques. Advanced methods in O-prenylation, rearrangement reactions, and olefin metathesis provide powerful tools for the controlled installation of this moiety.

Advanced O-Prenylation Techniques

O-prenylation involves the formation of an ether linkage between a hydroxyl group and a prenyl unit. Advanced catalytic methods have been developed to emulate the biological prenylation process, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. In a laboratory setting, O-prenylation can be achieved through various methods, including the reaction of an alcohol with a prenyl halide or other prenylating agent, often under basic conditions.

For the synthesis of this compound, the hydroxyl group of a suitably protected 3-hydroxyazetidine would be the target for prenylation. Transition metal catalysis can facilitate this transformation under milder conditions and with greater selectivity. For example, palladium-catalyzed allylic alkylation reactions using prenyl carbonates can be adapted for O-prenylation. researchgate.net

Claisen Rearrangement Applications in Prenyl Ether Synthesis

The Claisen rearrangement is a powerful semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether, which proceeds through a concerted, pericyclic transition state. wikipedia.orgmasterorganicchemistry.com While the classic Claisen rearrangement leads to the formation of a γ,δ-unsaturated carbonyl compound, the aromatic Claisen rearrangement of a prenyl aryl ether results in the formation of a C-prenylated phenol. nih.govlibretexts.org

In the context of synthesizing structural analogues of this compound, the Claisen rearrangement can be a key step. For instance, an O-prenylated phenolic analogue could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to introduce the prenyl group onto the aromatic ring. acs.org The regioselectivity of the aromatic Claisen rearrangement can often be controlled by the substitution pattern on the aromatic ring. wikipedia.org

Olefin Metathesis for Controlled Prenyl Group Introduction

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has become a versatile tool in organic synthesis. masterorganicchemistry.comnih.gov This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. masterorganicchemistry.com Ring-closing metathesis (RCM) is particularly effective for the formation of cyclic structures. masterorganicchemistry.com

The prenyl group has been shown to be a competent participant in ring-closing metathesis reactions. nih.gov This reactivity can be harnessed to construct the (3-methylbut-2-en-1-yl)oxy moiety. For example, a diene precursor containing a prenyl ether and another terminal alkene could undergo RCM to form a cyclic ether, which could then be further elaborated. Alternatively, cross-metathesis between an azetidine bearing a simpler allyl ether and an appropriate prenyl-containing alkene could be envisioned for the direct installation of the desired side chain. mdpi.com

The following table summarizes the strategies for incorporating the prenyl ether moiety.

StrategyDescriptionApplication
Advanced O-PrenylationCatalytic formation of an ether linkage between a hydroxyl group and a prenyl unit. researchgate.netDirect installation of the prenyl ether onto a 3-hydroxyazetidine precursor.
Claisen Rearrangement semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of a prenyl aryl ether. wikipedia.orgnih.govSynthesis of C-prenylated aromatic analogues.
Olefin MetathesisRuthenium-catalyzed redistribution of alkene bonds. masterorganicchemistry.comnih.govConstruction of the prenyl moiety via ring-closing or cross-metathesis.

Development of Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound, a molecule featuring a strained four-membered heterocycle, can be approached through strategic convergent and divergent methodologies. These approaches are crucial for both targeted synthesis and the generation of diverse molecular libraries for further research.

A convergent synthesis focuses on preparing key structural fragments of the target molecule independently, followed by their assembly in the final stages. For this compound, a logical convergent strategy involves the preparation of two primary building blocks: an appropriately N-protected azetidin-3-ol (B1332694) and a reactive derivative of 3-methylbut-2-en-1-ol (prenol). The key coupling step is the formation of the ether linkage. A common method for this is the Williamson ether synthesis, where the alkoxide of N-protected azetidin-3-ol reacts with a prenyl halide (e.g., prenyl bromide) in an SN2 reaction. The success of this approach hinges on the careful selection of the nitrogen protecting group to ensure stability during the basic conditions of alkoxide formation and subsequent nucleophilic substitution. organic-chemistry.org

Table 1: Representative Convergent Synthesis Approach

Step Description Key Reagents Purpose
1 Protection of Azetidin-3-ol Boc₂O or Cbz-Cl Prevents the ring nitrogen from interfering in subsequent reactions.
2 Alkoxide Formation NaH, KH Deprotonates the hydroxyl group to form a potent nucleophile.
3 Etherification (Coupling) Prenyl bromide Forms the target C-O ether bond via SN2 displacement.
4 Deprotection TFA or H₂/Pd-C Removes the protecting group to yield the final product.

A divergent synthesis strategy, conversely, begins with a common intermediate that is systematically modified to produce a library of structurally related analogues. nih.gov In this context, N-protected azetidin-3-ol serves as an ideal starting point. By reacting this common precursor with a wide array of electrophiles (e.g., various alkyl halides, aryl halides, or other activated species), a diverse collection of 3-oxy-azetidine derivatives can be generated. This compound would be one specific member of such a library. This approach is highly efficient for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how modifications to the side chain affect the molecule's properties. nih.gov The choice of a robust and versatile coupling reaction is paramount for the success of a divergent synthesis, enabling consistent yields across a broad range of substrates. organic-chemistry.org

Methodological Challenges and Innovations in Azetidine Ether Synthesis

The synthesis of azetidine ethers is accompanied by several methodological challenges, primarily stemming from the inherent properties of the four-membered ring. rsc.orgnih.gov However, significant innovations have emerged to address these difficulties. rsc.orgrsc.org

Methodological Challenges:

Ring Strain: The azetidine ring possesses considerable ring strain (approximately 25-26 kcal/mol), making it susceptible to cleavage under harsh reaction conditions. rsc.orgnih.gov Strong bases or nucleophiles, often used in classical ether syntheses, can lead to undesired ring-opening side reactions, significantly reducing the yield of the desired 3-alkoxyazetidine. rsc.org

Nitrogen Reactivity and Protection: The secondary amine within the azetidine ring is both nucleophilic and basic. This necessitates the use of a protecting group (e.g., Boc, Cbz, Ts) to prevent it from competing with the hydroxyl group during O-alkylation or causing other side reactions. weebly.comwikipedia.org The selection, introduction, and subsequent removal of these protecting groups add steps to the synthesis and require careful optimization to avoid compromising the strained ring. wikipedia.orgorganic-chemistry.org

Reaction Conditions: Standard Williamson ether synthesis conditions often require strong bases like sodium hydride to generate the alkoxide. These harsh conditions can be incompatible with the sensitive azetidine core, leading to decomposition and low yields. google.com

Innovations in Synthesis:

To overcome these challenges, several innovative methodologies have been developed:

Mitsunobu Reaction: This reaction offers a powerful alternative for forming the ether linkage under milder, neutral conditions. wikipedia.orgmissouri.edu It utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a suitable pronucleophile. wikipedia.orgorganic-chemistry.org This method avoids the need for a strong base to form an alkoxide, thereby preserving the integrity of the strained azetidine ring and often leading to higher yields. rsc.orgtcichemicals.com

Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate etherification under milder basic conditions (e.g., aqueous NaOH) compared to anhydrous conditions with strong bases. This approach enhances the nucleophilicity of the alkoxide while minimizing side reactions associated with harsh bases.

Advanced Protecting Groups: The development of novel protecting groups that offer robust protection under various reaction conditions but can be removed under very mild and specific protocols has streamlined the synthesis of complex azetidine derivatives. wikipedia.orglibretexts.org

Flow Chemistry: The application of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This fine control can significantly improve the yield and safety of reactions involving sensitive intermediates, minimizing the formation of byproducts and allowing for safer handling of potentially unstable reagents. google.comnih.gov

Table 2: Comparison of Ether Synthesis Methods for Azetidines

Method Conditions Advantages Disadvantages
Williamson Ether Synthesis Strong base (e.g., NaH), polar aprotic solvent Readily available reagents, well-established. Harsh conditions can lead to ring-opening; requires robust N-protection. nih.gov
Mitsunobu Reaction PPh₃, DEAD/DIAD, neutral conditions Mild conditions preserve the azetidine ring; high yields. wikipedia.orgtcichemicals.com Stoichiometric phosphine oxide and hydrazine (B178648) byproducts can complicate purification. tcichemicals.com
Phase-Transfer Catalysis Biphasic system, milder base (e.g., NaOH) Avoids strong, anhydrous bases; operationally simple. May have limited substrate scope; optimization of catalyst and conditions required.

These innovations have significantly expanded the toolkit available to chemists, enabling more efficient and reliable access to this compound and its analogues, which are valuable scaffolds in medicinal chemistry. rsc.orggoogle.comnih.gov

Computational Chemistry and Mechanistic Elucidation of 3 3 Methylbut 2 En 1 Yl Oxy Azetidine

Quantum Chemical Investigations of Azetidine (B1206935) Ring Strain and Energetics

The defining characteristic of the azetidine ring is its significant ring strain, which dictates much of its chemical reactivity. rsc.orgrsc.org Quantum chemical calculations, primarily using Density Functional Theory (DFT) and other ab initio methods, have been employed to quantify this strain. The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.org This value is comparable to other highly strained rings like cyclobutane (B1203170) but is intermediate between the less stable, more reactive aziridines and the relatively strain-free pyrrolidines. rsc.org This inherent strain energy makes the azetidine ring susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. rsc.orgnih.gov

Computational studies allow for the precise calculation of strain energy through various theoretical models, such as isodesmic, homodesmotic, and hyperhomodesmotic reactions. These models compare the energy of the strained ring to analogous, strain-free acyclic molecules, providing a quantitative measure of the energy penalty associated with the cyclic structure. researchgate.net Understanding this energetic landscape is crucial, as the strain not only makes the ring prone to opening but also imparts a rigid, three-dimensional structure that is highly sought after in medicinal chemistry. nih.gov

CompoundRing SizeApproximate Ring Strain Energy (kcal/mol)
Aziridine (B145994)327.7
Azetidine425.4
Pyrrolidine (B122466)55.4

Molecular Dynamics Simulations for Conformational Analysis of 3-Azetidine Ethers

While quantum chemical calculations provide static pictures of molecular energetics, molecular dynamics (MD) simulations offer a dynamic view of a molecule's conformational landscape over time. For a flexible molecule like 3-[(3-Methylbut-2-en-1-yl)oxy]azetidine, MD simulations are essential for understanding its preferred shapes and the transitions between them in a given environment, such as in an aqueous solution. mdpi.com

An MD simulation of this specific 3-azetidine ether would reveal key conformational features:

Azetidine Ring Puckering: The four-membered ring is not perfectly planar and undergoes a puckering motion. MD simulations can quantify the degree of puckering and the energy barrier associated with this motion.

Side Chain Conformation: The (3-methylbut-2-en-1-yl)oxy substituent has several rotatable bonds (C-O, C-C). The simulation would identify the most stable rotamers and the frequency of transitions between them. This is achieved by tracking the dihedral angles of these bonds throughout the simulation. nih.gov

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how interactions with the solvent influence the conformational preferences of the molecule. mdpi.com

The results of such simulations, including the relative populations of different conformers and their lifetimes, provide a detailed understanding of the molecule's structural behavior, which is critical for predicting its interactions with biological targets or its reactivity. mdpi.comnih.gov

Theoretical Studies on Reaction Mechanisms for Azetidine Ring Formation and Functionalization

Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions. For azetidines, theoretical studies have shed light on both their synthesis and subsequent functionalization.

Azetidine Ring Formation:

Aza Paternò-Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods for synthesizing azetidines. nih.govresearchgate.net Theoretical investigations using DFT have been crucial in understanding this reaction. nih.gov Computations reveal that the reaction proceeds through a triplet energy transfer mechanism and that its success is determined by a competition between the desired [2+2] cycloaddition and an undesired alkene dimerization. nih.gov By calculating the frontier molecular orbital (FMO) energies of the reactants, researchers can predict which pairs of imines and alkenes will have favorable orbital overlap, leading to lower transition state energies and a higher likelihood of forming the azetidine product. nih.gov

Intramolecular Cyclization: Another common route is the intramolecular cyclization of a linear precursor. For example, the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines. nih.govfrontiersin.org Computational studies on this system have shown that the catalyst (La(OTf)₃) coordinates to the substrate, altering the transition state energies for the two possible ring-closing pathways (a 4-exo-tet cyclization to form azetidine versus a 5-endo-tet cyclization to form pyrrolidine). The calculations demonstrated that this coordination favors the formation of the azetidine, explaining the observed high regioselectivity. nih.govfrontiersin.org

Azetidine Functionalization:

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening. Computational studies can model the reaction pathway for such processes. For instance, the mechanism of an acid-mediated intramolecular ring-opening decomposition was elucidated with the aid of calculations. nih.gov These studies can determine the protonation state of the azetidine nitrogen (by calculating pKa values) and map the potential energy surface for the nucleophilic attack by a pendant amide group, confirming the proposed decomposition pathway. nih.gov

Prediction of Reactivity and Selectivity in Novel Azetidine Derivatives

Beyond elucidating known reactions, a major strength of computational chemistry is its predictive power. For novel derivatives like this compound, computational models can forecast reactivity and selectivity before any experiments are conducted.

A key approach involves the use of DFT to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals govern how a molecule interacts with other reagents. For instance, in the context of the aza Paternò-Büchi reaction, researchers have successfully built computational models that use calculated FMO energies to predict whether a given pair of an alkene and an oxime will react to form an azetidine. nih.govthescience.dev These models can rapidly screen dozens of potential reactant pairs in seconds, identifying promising candidates for experimental validation. thescience.dev

Furthermore, these models can be refined to predict selectivity. In functionalization reactions, a molecule may have multiple reactive sites. Computational methods can predict which site is most likely to react (regioselectivity) and from which direction an attack will occur (stereoselectivity). This is often achieved by calculating the activation energies for all possible reaction pathways; the path with the lowest energy barrier is the one most likely to be observed experimentally. nih.gov For example, calculations have supported experimental findings on the regioselective lithiation of azetidine-borane complexes. nih.gov Such predictive power is invaluable for designing efficient and selective synthetic routes.

Application of Computational Tools in Guiding Synthetic Design for this compound

The ultimate goal of these computational investigations is to guide the practical synthesis of target molecules. For a novel compound like this compound, computational tools can be applied to design an efficient synthetic strategy from the ground up, minimizing the need for extensive trial-and-error experimentation. thescience.devmit.edu

A guided synthetic design might proceed as follows:

Propose Synthetic Routes: Two plausible routes could be an intermolecular [2+2] cycloaddition or an intramolecular cyclization.

Computational Screening of Precursors:

For the [2+2] cycloaddition route , one would need an alkene and an imine (or oxime) precursor. One of these must contain the (3-methylbut-2-en-1-yl)oxy moiety. A computational workflow would calculate the FMO energies for a library of commercially available or easily accessible reaction partners. The model would then predict which pairs are most likely to react successfully based on optimal orbital energy matching, as demonstrated in recent studies. nih.govthescience.devmit.edu

For the intramolecular cyclization route , one might start from a precursor like a 3,4-epoxy amine bearing the required side chain. DFT calculations would be used to model the crucial ring-closing step. By calculating the transition state energies for the desired 4-exo-tet cyclization versus the competing 5-endo-tet pathway, chemists can predict the reaction's regioselectivity. nih.govfrontiersin.org The model could also be used to screen different catalysts or protecting groups to find conditions that maximize the yield of the desired azetidine product.

Experimental Validation: Based on the computational predictions, only the most promising synthetic routes and conditions are attempted in the laboratory. This synergy between in silico prediction and experimental work accelerates the discovery process and makes the synthesis of complex molecules more efficient and predictable. mit.edu

Structure Activity Relationship Sar Studies and Applications in Chemical Biology

Elucidating the Influence of Structural Modifications on Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring is highly dependent on the nature and position of its substituents. Modifications to the ring can profoundly influence its stability and behavior in chemical transformations, a key consideration in the design of molecules like 3-[(3-Methylbut-2-en-1-yl)oxy]azetidine.

The stability and reactivity of the azetidine ring are governed by a delicate interplay of electronic and steric effects imparted by its substituents. magtech.com.cn Ring-opening reactions, a primary mode of azetidine transformation, are particularly susceptible to electronic influences. magtech.com.cn For instance, the presence of electron-withdrawing groups can reduce the nucleophilicity of the ring nitrogen, sometimes necessitating stronger bases to achieve cyclization. rsc.org Conversely, substituents that can stabilize transition states or intermediates, such as unsaturated groups (e.g., aryl, alkenyl) at the 2-position, facilitate the cleavage of the adjacent C-N bond through conjugative effects. magtech.com.cn

The stability of N-substituted azetidines can also be influenced by the electronic properties of the substituent group, particularly under acidic conditions. An acid-mediated intramolecular ring-opening decomposition has been observed in certain N-aryl azetidines, with stability being linked to the pKa of the azetidine nitrogen. nih.gov Substituents that delocalize the nitrogen's lone pair, such as conjugated heteroaryls, can reduce the basicity of the azetidine nitrogen, thereby enhancing chemical stability. nih.gov

Steric hindrance also plays a crucial role. In nucleophilic ring-opening reactions, sterically bulky or potent nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric effects. magtech.com.cn The steric nature of substituents on both the amine and aldehyde precursors can significantly affect the outcome of azetidine synthesis. rsc.org

A summary of these influencing factors is presented below.

Table 1: Influence of Substituent Effects on Azetidine Ring Reactivity
Effect Substituent Type Impact on Azetidine Ring Reference
Electronic Electron-withdrawing groups on nitrogen Reduces nitrogen nucleophilicity, potentially hindering cyclization. rsc.org
Electronic Unsaturated groups at C-2 (e.g., aryl) Stabilizes transition states, facilitating C-N bond cleavage. magtech.com.cn
Electronic N-aryl groups that delocalize lone pair Reduces nitrogen basicity, enhancing stability in acid. nih.gov
Steric Bulky substituents on the ring Directs nucleophilic attack to less hindered positions. magtech.com.cn
Steric Bulky substituents on precursors Can hinder or prevent the formation of the azetidine ring. rsc.org

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis and transformation of substituted azetidines. The regioselectivity of nucleophilic ring-opening is closely tied to the electronic properties of the substituents. magtech.com.cn Nucleophiles typically attack carbon atoms adjacent to nitrogen that are attached to groups capable of stabilizing a negative charge or a transition state, such as aryl, allyl, or acyl groups. magtech.com.cn In other synthetic approaches, such as the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by lanthanum (III) trifluoromethanesulfonate, high regioselectivity can be achieved to favor the formation of the four-membered azetidine ring over other potential products. frontiersin.orgnih.gov

Stereoselectivity is also a critical aspect of azetidine chemistry. Various synthetic methods have been developed to produce highly substituted azetidines with excellent stereocontrol. For example, a [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields methylene azetidines with high regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov Other strategies achieve stereocontrol through the diastereoselective reduction of azetidin-2-ones or the iodocyclization of homoallyl amines, which can selectively produce cis-azetidines. rsc.org Quantum chemical calculations have been employed to understand and predict the regio- and stereochemical outcomes of azetidine formation, confirming the role of kinetic controls in these transformations. acs.org

This compound as a Versatile Molecular Scaffold

The azetidine core, as exemplified by this compound, serves as a privileged and versatile scaffold in medicinal chemistry and drug discovery. rsc.orgresearchgate.netnih.gov Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, which can lead to productive interactions with biological macromolecules. nih.gov The replacement of larger, more flexible heterocyclic rings with an azetidine can improve ligand efficiency and other pharmacokinetic properties. nih.gov

The prenyl ether moiety, (3-Methylbut-2-en-1-yl)oxy, attached at the 3-position, adds another layer of functionality. This group can engage in hydrophobic interactions and its alkene component offers a site for further chemical modification. The combination of the rigid, polar azetidine ring and the nonpolar prenyl group makes this compound a valuable starting point for creating diverse chemical libraries. The core azetidine structure can be elaborated into more complex fused, bridged, and spirocyclic ring systems, demonstrating its utility as a foundational building block. nih.gov The growing prominence of azetidine-containing molecules in clinical candidates and approved drugs underscores the value of this scaffold in modern drug design. nih.govacs.org

Utility of Azetidine Ethers in Asymmetric Catalysis and Ligand Design

Chiral azetidine derivatives, including azetidine ethers, have been effectively utilized as ligands and organocatalysts in asymmetric catalysis since the early 1990s. birmingham.ac.ukresearchgate.net Their constrained four-membered ring structure can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations. bham.ac.uk

Azetidine-derived ligands have been successfully applied in a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. birmingham.ac.ukresearchgate.net For instance, an azetidine-derived dinuclear zinc catalytic system, known as AzePhenol, has been developed for the asymmetric Michael addition of 4-hydroxy pyrones and coumarins to β,γ-unsaturated α-keto esters, achieving excellent yields and high enantioselectivities. nih.gov The diastereoselectivity of certain reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, can be switched by controlling the specific azetidine-based ligand complexed with the metal catalyst (e.g., Cu(I)). rsc.org The performance of these azetidine-containing catalysts is often benchmarked against analogous systems containing aziridine (B145994) or pyrrolidine (B122466) rings. birmingham.ac.ukresearchgate.net

Exploration of Azetidine Ethers as Probes for Mechanistic Chemical Biology Studies

The unique structural and chemical properties of azetidines make them suitable for incorporation into chemical probes designed for studying biological systems. rsc.orgnih.govmagtech.com.cnacs.orgacs.orgnih.gov A notable example is the development of an azetidine-trityl-maleimide (ATM) fluorescent probe. nih.gov This probe is released from a mechanochromic rotaxane device through a force-induced retro-[4+2] cycloaddition reaction. The resulting ATM molecule is a small, chemically stable, and environmentally insensitive fluorescent reporter, making it a versatile tool for investigating mechanobiological processes in materials and active tissues. nih.gov

The ability of the azetidine scaffold to be systematically functionalized allows for the tuning of a probe's physicochemical properties. nih.gov By analogy, azetidine ethers like this compound could be incorporated into similar probe designs. The ether linkage provides stability, while the prenyl group could be used to modulate properties like lipophilicity or to serve as a reactive handle. Such probes could be valuable for activity-based protein profiling, imaging, or studying drug-target engagement in the interdisciplinary field of chemical biology. frontiersin.org

Incorporation of the this compound Core into Complex Molecular Architectures

The this compound core is an excellent building block for the synthesis of more complex molecular architectures. The azetidine ring itself can serve as a linchpin for constructing diverse and intricate structures. nih.gov Synthetic methodologies have been developed to transform densely functionalized azetidine rings into a wide variety of fused, bridged, and spirocyclic systems. nih.gov

Furthermore, the azetidine ring has been identified as a useful heterocycle for creating conformationally restricted molecules, including synthetic analogues of natural amino acids and components of foldamers—oligomers that adopt stable, folded conformations. researchgate.net The transformation of functionalized azetidines through nucleophilic substitution and elaboration of the amino group provides access to a broad range of new, conformationally constrained derivatives. researchgate.netnih.gov The incorporation of the this compound moiety into these larger structures can impart unique physicochemical properties, influencing solubility, cell permeability, and metabolic stability, which are critical parameters in the design of bioactive compounds. nih.gov

Future Perspectives and Unexplored Research Avenues for 3 3 Methylbut 2 En 1 Yl Oxy Azetidine

Addressing Unresolved Synthetic Challenges in Azetidine (B1206935) Ether Chemistry

The synthesis of azetidine derivatives is often hampered by the intrinsic ring strain of the four-membered ring, which can lead to difficulties in ring formation and subsequent functionalization. medwinpublishers.com For 3-alkoxyazetidines like 3-[(3-Methylbut-2-en-1-yl)oxy]azetidine, future research could focus on overcoming several key synthetic hurdles.

One of the primary challenges lies in the stereoselective synthesis of 3-substituted azetidines. The development of novel catalytic systems that can control the stereochemistry at the C3 position during ring formation or functionalization is a critical area for future investigation. Furthermore, achieving high yields and scalability for these syntheses remains a significant obstacle that needs to be addressed for their broader application. chemrxiv.org

Future synthetic strategies could explore visible-light-mediated reactions, which offer a milder alternative to traditional methods and may provide access to novel functionalized azetidines. nih.gov Additionally, strain-release-driven methodologies, which harness the inherent energy of strained precursors to drive the formation of the azetidine ring, present a promising avenue for the efficient synthesis of complex azetidine ethers. rsc.org

Table 1: Potential Future Synthetic Approaches for 3-Alkoxyazetidines

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh stereocontrol at the C3 position.Development of novel chiral ligands and catalysts.
Photoredox CatalysisMild reaction conditions, high functional group tolerance.Exploration of new photocatalysts and reaction pathways.
Strain-Release SynthesisEfficient formation of the azetidine ring.Design and synthesis of novel strained precursors.
Flow ChemistryImproved scalability, safety, and reaction control.Optimization of reaction conditions for continuous production.

Expanding the Scope of Azetidine Ether Derivatives through Novel Chemical Transformations

The structural features of this compound, namely the reactive azetidine nitrogen and the double bond in the prenyl group, offer multiple sites for chemical modification. Future research should aim to explore novel transformations at these positions to generate a diverse library of derivatives with potentially new properties and applications.

Functionalization of the azetidine nitrogen is a well-established strategy for modifying the properties of these heterocycles. However, unexplored transformations could include the introduction of novel N-substituents that can act as probes for biological systems or as handles for attachment to solid supports or macromolecules.

The prenyl side chain also presents opportunities for novel chemical transformations. For instance, selective oxidation or reduction of the double bond could yield a range of new derivatives. Furthermore, cycloaddition reactions involving the double bond could lead to the formation of more complex, polycyclic structures with unique three-dimensional shapes.

Table 2: Unexplored Chemical Transformations for this compound

Transformation SiteReaction TypePotential New Derivatives
Azetidine NitrogenN-ArylationN-Aryl-3-[(3-methylbut-2-en-1-yl)oxy]azetidines
Azetidine NitrogenN-Alkylation with functionalized groupsAzetidine ethers with pendant reactive handles
Prenyl Double BondEpoxidation3-(Oxiranylmethoxy)azetidine derivatives
Prenyl Double BondMetathesisCross-metathesis products with other olefins
Azetidine RingC-H FunctionalizationDirect introduction of substituents on the ring

Interdisciplinary Research Opportunities for Azetidine Chemistry in Advancing Chemical Sciences

The unique properties of the azetidine ring make it an attractive scaffold for interdisciplinary research, with potential applications in medicinal chemistry, materials science, and chemical biology. ambeed.com Future investigations into this compound and its derivatives could open up new avenues in these fields.

In medicinal chemistry, the rigid azetidine core can serve as a valuable building block for the design of novel therapeutic agents. ontosight.ainih.gov The prenyl group is also a common motif in natural products with diverse biological activities. Therefore, derivatives of this compound could be explored as potential inhibitors of enzymes or as modulators of protein-protein interactions.

In materials science, the incorporation of azetidine ethers into polymer backbones could lead to the development of new materials with unique thermal and mechanical properties. The nitrogen atom in the azetidine ring can also be quaternized to create cationic polymers with potential applications in gene delivery or as antimicrobial agents.

Furthermore, in the realm of chemical biology, fluorescently labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes in living cells. The conformational constraint imposed by the azetidine ring could also be exploited in the design of peptidomimetics with enhanced stability and biological activity.

Table 3: Potential Interdisciplinary Applications of this compound Derivatives

Research FieldPotential ApplicationRationale for Use
Medicinal ChemistryEnzyme InhibitorsThe rigid scaffold can provide precise orientation of functional groups for binding.
Materials ScienceNovel PolymersIncorporation of the strained ring can alter polymer properties.
Chemical BiologyCellular ProbesThe azetidine core can be functionalized with reporter groups.
Supramolecular ChemistryBuilding Blocks for Self-AssemblyThe defined geometry of the molecule can direct the formation of ordered structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(3-Methylbut-2-en-1-yl)oxy]azetidine, and what reaction conditions ensure high yields?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis , where the azetidine hydroxyl group acts as a nucleophile. Reacting azetidin-3-ol with 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) facilitates ether bond formation. Temperature control (0–25°C) minimizes side reactions like elimination . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires stoichiometric excess of the alkyl halide and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H NMR : The azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm). The 3-methylbut-2-en-1-yl group shows resonances for the allylic methyl (δ 1.6–1.8 ppm, singlet) and olefinic protons (δ 5.1–5.3 ppm, multiplet) .
  • ¹³C NMR : The ether oxygen’s deshielding effect places the adjacent carbons at δ 70–80 ppm. The quaternary carbon in the isoprenoid chain appears at δ 120–125 ppm .
  • IR : Strong C-O-C stretch near 1100 cm⁻¹ and absence of OH peaks confirm ether formation .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 170.1312 (calculated for C₉H₁₅NO) validates the molecular formula .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Methodological Answer : The compound is lipophilic due to the isoprenoid chain, with limited aqueous solubility (<1 mg/mL). Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Stability studies under varying pH (3–9) and temperatures (4–37°C) show degradation via ring-opening above 40°C or in strongly acidic/basic conditions. Storage at –20°C under nitrogen is recommended to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms the azetidine ring puckering and substituent orientation. Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution. Refinement using SHELXL (via Olex2 interface) accounts for anisotropic displacement parameters and hydrogen bonding. The Flack parameter verifies absolute configuration if chirality is present . For strained rings, restraints on bond lengths/angles improve model accuracy .

Q. What in vitro assays evaluate the compound’s biological activity, and how are mechanistic pathways elucidated?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., MAPK) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptors) with [³H]-muscimol quantify affinity (Kᵢ). Competitive binding data are fitted to one-site models using GraphPad Prism .
  • Mechanistic Studies : siRNA knockdown or CRISPR-edited cell lines identify target proteins. Western blotting (e.g., phospho-ERK) validates downstream signaling modulation .

Q. How do computational methods (e.g., molecular docking, QSAR) guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking : AutoDock Vina or Schrödinger Glide docks the compound into protein active sites (e.g., PDB: 3NY7). The isoprenoid chain’s hydrophobicity may occupy lipid-binding pockets, while the azetidine nitrogen forms hydrogen bonds .
  • QSAR : 3D descriptors (e.g., CoMFA, CoMSIA) correlate substituent bulkiness (logP) with activity. Leave-one-out cross-validation (R² > 0.7) ensures model robustness .

Q. What strategies mitigate synthetic challenges, such as azetidine ring strain or regioselectivity issues?

  • Methodological Answer :

  • Ring Strain : Use low-temperature (–78°C) lithiation (LDA) to deprotonate azetidine-NH before alkylation, minimizing ring-opening .
  • Regioselectivity : Protecting group strategies (e.g., Boc on azetidine nitrogen) direct etherification to the 3-position. Deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.